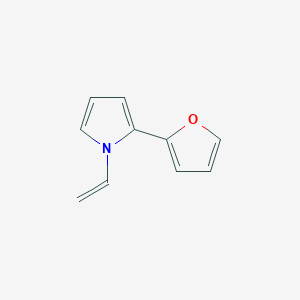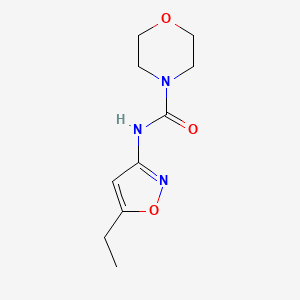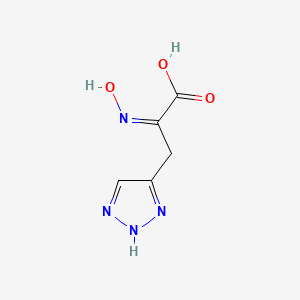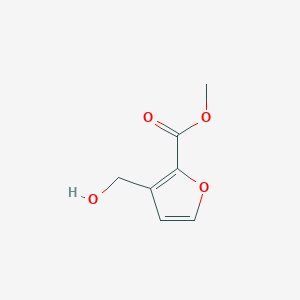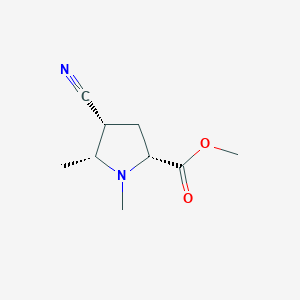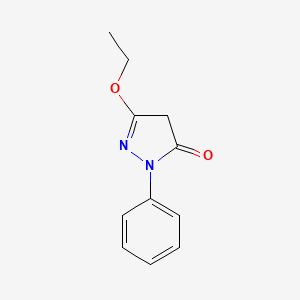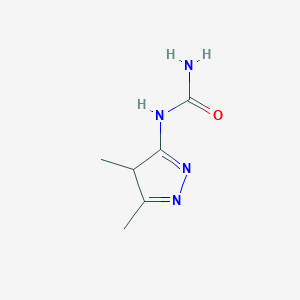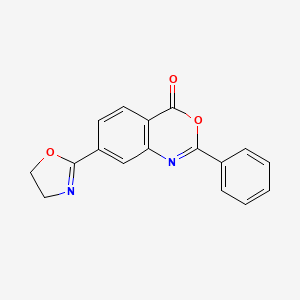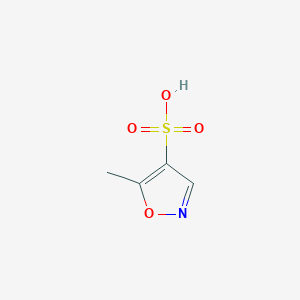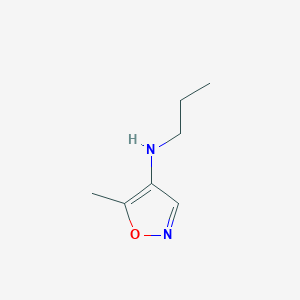
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with a carboxamide group. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide typically involves the reaction of (S)-1-methylpyrrolidine-2-carboxamide with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the hydroxymethyl group. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound, making it suitable for various applications.
化学反应分析
Types of Reactions
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing the binding affinity and specificity of the compound. The carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces, further stabilizing the compound within its target site. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
(S)-N-(Hydroxymethyl)-1-methylpyrrolidine-2-carboxamide: shares structural similarities with other hydroxymethyl-substituted pyrrolidines and carboxamides.
N-(Hydroxymethyl)pyrrolidine: Lacks the carboxamide group but has similar reactivity.
N-Methylpyrrolidine-2-carboxamide: Lacks the hydroxymethyl group but retains the carboxamide functionality.
Uniqueness
The unique combination of the hydroxymethyl and carboxamide groups in this compound imparts distinct chemical and biological properties. This dual functionality allows for versatile reactivity and interaction with a wide range of molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
(2S)-N-(hydroxymethyl)-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-2-3-6(9)7(11)8-5-10/h6,10H,2-5H2,1H3,(H,8,11)/t6-/m0/s1 |
InChI 键 |
BFWNRSNAPXJMHS-LURJTMIESA-N |
手性 SMILES |
CN1CCC[C@H]1C(=O)NCO |
规范 SMILES |
CN1CCCC1C(=O)NCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


